Jacobine

Genotoxicity DNA Damage Hepatotoxicity

Pyrrolizidine alkaloid research is hindered by class-level generalizations that obscure compound-specific toxicity. Jacobine eliminates this ambiguity. Unlike structurally related PAs such as Senecionine, which shows negligible activity against Spodoptera exigua larvae at identical concentrations, Jacobine exhibits potent, dose-dependent DNA-DNA interstrand cross-linking and high larval mortality. This specificity makes it the definitive reference standard for: (i) dissecting PA-induced genotoxicity and DNA repair mechanisms in mammalian models; (ii) correlating discrete chemotypes to herbivore resistance in plant defense studies; and (iii) quantifying Jacobine selectively in complex plant matrices via validated cation-exchange HPLC. Supplied at ≥98.0% purity (HPLC) with full Certificates of Analysis, each batch ensures reproducible procurement and experimental consistency.

Molecular Formula C18H25NO6
Molecular Weight 351.4 g/mol
CAS No. 6870-67-3
Cat. No. B1672728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJacobine
CAS6870-67-3
SynonymsJacobine; 
Molecular FormulaC18H25NO6
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESCC1CC2(C(O2)C)C(=O)OC3CCN4C3C(=CC4)COC(=O)C1(C)O
InChIInChI=1S/C18H25NO6/c1-10-8-18(11(2)25-18)16(21)24-13-5-7-19-6-4-12(14(13)19)9-23-15(20)17(10,3)22/h4,10-11,13-14,22H,5-9H2,1-3H3/t10-,11+,13-,14-,17-,18+/m1/s1
InChIKeyIAPHXJRHXBQDQJ-WKMWQDDRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySol in chloroform;  sparingly sol in ethanol, water and ether
In water, 1.5X10+5 mg/L @ 25 °C /Estimated/
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Jacobine Reference Standard: Toxicology & Plant Defense


Jacobine is a pyrrolizidine alkaloid (PA) primarily derived from plant species such as *Senecio jacobaea* and *Crassocephalum crepidioides*, where it serves as a key defense compound against herbivores [1]. Its chemical structure features an epoxide ring and is defined by the molecular formula C18H25NO6 [2]. As a reference standard, it is typically offered with a purity of ≥98.0% as verified by HPLC .

TypePyrrolizidine Alkaloid Reference Standard
WorkflowHPLC-verified identity and purity
FitGenotoxicity, plant defense, hepatic metabolism studies

Jacobine Functional Specificity


The pyrrolizidine alkaloid class exhibits stark functional heterogeneity; substituting one PA for another can lead to profoundly different experimental outcomes. For instance, while Jacobine is a potent genotoxin that induces DNA cross-linking [1], its close structural analog Senecionine has been reported as non-toxic to insect larvae at identical test concentrations [2]. This variability is underscored by the existence of distinct 'chemotypes' in plants, where the presence or absence of Jacobine fundamentally defines the plant's defensive profile [3]. Therefore, selecting the specific PA is not a matter of class-level activity but of target-specific, structure-dependent function.

Target
Jacobine
Reported genotoxicity and DNA cross-linking profile
Analog
Senecionine: lack of insect toxicity at same concentrations reported
Risk
Class-level substitution may produce ineffective insect bioassay controls
Target
Jacobine
Increases epoxide hydrase and glutathione S-transferase; reduces CYP450
Comparator
Monocrotaline: fails to stimulate epoxide hydrase, decreases GST
Risk
Opposing enzyme modulation; metabolic pathway assumptions may not transfer
Target
Jacobine
DHP/N-oxide ratio 3.16 (favors toxic pyrrole)
Analog
Senecionine: DHP/N-oxide ratio 0.53 (favors detoxification)
Risk
Metabolic fate difference may alter bioactivation study conclusions

Jacobine Quantitative Evidence Guide


Genotoxicity vs. Monocrotaline

Despite inducing similar adverse hepatic effects to Monocrotaline (MCT), Jacobine exhibits different in vitro reaction kinetics [1]. In vivo, Jacobine induces significant dose-dependent DNA-DNA interstrand cross-linking across the entire tested dose range of 5-60 mg/kg (i.p.) in rats, whereas previous studies showed Monocrotaline induces the same type of lesion .

Genotoxicity vs. Monocrotaline
Head-to-head
Jacobine induced dose-dependent DNA interstrand cross-linking (5–60 mg/kg, rat). In vitro kinetics differ from Monocrotaline.
Supports differential genotoxicity pathway interpretation
In vivo alkaline elution; male Sprague-Dawley rats
Genotoxicity DNA Damage Hepatotoxicity

Insecticidal Potency vs. Other Alkaloids

In direct bioassays on *Spodoptera exigua*, Jacobine was identified as one of the most toxic pyrrolizidine alkaloids. Senecionine was not toxic at the tested concentrations (0-70 ppm), and Seneciphylline and Retrorsine showed lower toxicity than Jacobine [1]. The potency of Jacobine is comparable to Erucifoline in this model system.

Insecticidal Potency Rank
Head-to-head
Jacobine/Erucifoline > Senkirkine/Seneciphylline > Retrorsine > Senecionine (non-toxic at 0–70 ppm)
Reported rank-order for insect toxicity model
Spodoptera exigua injection bioassay
Insecticide Plant Defense Bioassay

Hepatic Enzyme Modulation vs. Monocrotaline

A comparative study in rats revealed that Jacobine significantly increased the activities of epoxide hydrase and glutathione S-transferase, while simultaneously reducing cytochrome P-450 content and related monooxygenase activities [1]. In contrast, Monocrotaline failed to stimulate epoxide hydrase and diminished glutathione S-transferase activity [1].

Hepatic Enzyme Modulation
Head-to-head
Jacobine ↑ epoxide hydrase, ↑ GST, ↓ CYP450. Monocrotaline: no epoxide hydrase stimulation, ↓ GST.
Opposing effects indicate compound-specific metabolic response
Male Long-Evans rats, i.p.
Xenobiotic Metabolism Hepatotoxicity Enzyme Induction

Species-Specific Acute Toxicity Profiles

Jacobine exhibits a wide range of acute toxicity across species, with median lethal dose (LD50) values varying by over an order of magnitude [1]. For comparison, Senecionine, another pyrrolizidine alkaloid, was found to be non-toxic to insect larvae [2], highlighting the importance of compound-specific toxicity data.

Species-Specific LD50
Cross-study
Rat 34, Mouse 65, Hamster 81, Fowl 85, White Quail 279, Guinea Pig >800 mg/kg
>20-fold species susceptibility range reported
Various in vivo models, conditions vary
Toxicology In Vivo Pharmacology Species Susceptibility

Validated HPLC Quantification Method

A specific and validated method using cation-exchange HPLC was developed for the quantification of Jacobine in *Crassocephalum crepidioides* [1]. This method offers a high-throughput alternative to standard reversed-phase chromatography, which is commonly used for the broader class of PAs [1].

Validated HPLC Method
Method context
Cation-exchange HPLC validated for Jacobine in C. crepidioides, enabling high-throughput quantification.
Supports large-scale screening workflow
Alternative to reversed-phase for this analyte
Analytical Chemistry Method Validation Food Safety

Metabolic Fate vs. Senecionine

In guinea pig liver microsomes, a species uniquely susceptible to Jacobine, its metabolism favors the formation of the toxic pyrrolic metabolite (DHP) over the detoxified N-oxide [1]. This is in contrast to the less toxic Senecionine (SN), which shows a reversed metabolic profile [1].

Metabolic Fate vs. Senecionine
Head-to-head
DHP/N-oxide: Jacobine 3.16 vs. Senecionine 0.53 (~6-fold higher toxic pyrrole)
Supports bioactivation/detoxification pathway interpretation
Guinea pig liver microsomes
Metabolism Pharmacokinetics Hepatotoxicity

Jacobine Application Scenarios


Modeling Genotoxicity and DNA Damage

Jacobine is the optimal PA for researchers investigating the mechanisms of pyrrolizidine alkaloid-induced DNA cross-linking. Its well-characterized, dose-dependent genotoxicity in rat models provides a robust, reproducible system for studying DNA repair pathways and chemoprotection strategies [1].

Plant-Insect Co-evolution and Insecticide Discovery

For studies focused on plant defense, Jacobine serves as a critical reference standard due to its high potency against generalist herbivores like *Spodoptera exigua* [2]. It is particularly useful for correlative studies linking specific PA chemotypes to insect resistance, where other PAs like Senecionine are ineffective [2].

Hepatic Metabolism and Detoxification

Jacobine provides a unique experimental tool for dissecting the balance between bioactivation and detoxification. Its high metabolic ratio favoring the toxic pyrrole (DHP) over the N-oxide in susceptible species makes it an ideal model for studying the role of CYP450 enzymes and carboxylesterases in PA toxicity [3].

High-Throughput Screening and Method Development

Analytical chemists and quality control laboratories involved in large-scale screening of plant materials for PAs should utilize Jacobine as a reference standard. Its validated cation-exchange HPLC method enables rapid and specific quantification, offering a more efficient workflow compared to generic reversed-phase methods for this specific analyte [4].

Application
Selection Property
Validation Focus
DNA cross-linking mechanism studies
Reported dose-dependent genotoxicity profile
DNA repair and chemoprotection pathways
Plant-insect co-evolution research
Ranked insect toxicity among tested PAs
PA chemotype-resistance correlation
Hepatic bioactivation/detoxification studies
Metabolic fate favoring toxic pyrrole formation
CYP450 and carboxylesterase modulation
High-throughput PA screening
Validated cation-exchange HPLC reference standard
Specific and rapid quantification workflow

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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